molecular formula C10H7F2NO4 B12887813 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12887813
M. Wt: 243.16 g/mol
InChI Key: USLAEYKTTVOGKY-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize catalytic methods to enhance reaction efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The carboxy(hydroxy)methyl and difluoromethyl groups play a crucial role in modulating the compound’s activity. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby affecting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole
  • 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole
  • 2-(Carboxy(hydroxy)methyl)-4-bromobenzo[d]oxazole

Uniqueness

Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C10H7F2NO4

Molecular Weight

243.16 g/mol

IUPAC Name

2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H7F2NO4/c11-8(12)4-2-1-3-5-6(4)13-9(17-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16)

InChI Key

USLAEYKTTVOGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C(F)F

Origin of Product

United States

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